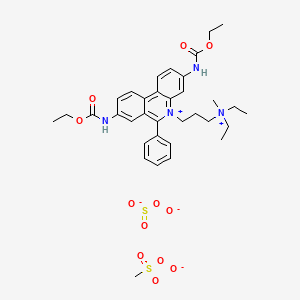
Diclofenac Levomenthol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac Levomenthol Ester is a compound derived from the esterification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), and levomenthol, a naturally occurring terpene alcohol. This compound combines the anti-inflammatory properties of diclofenac with the cooling and analgesic effects of levomenthol, making it a promising candidate for topical pain relief formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac Levomenthol Ester involves several key steps:
Esterification: Diclofenac is reacted with levomenthol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated purification systems can further streamline the process, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Diclofenac Levomenthol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diclofenac and levomenthol.
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Hydrolysis: Diclofenac and levomenthol.
Oxidation: Carboxylic acids and ketones.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diclofenac Levomenthol Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cell membranes and its potential to modulate membrane fluidity.
Medicine: Explored for its potential as a topical analgesic and anti-inflammatory agent, particularly in the treatment of musculoskeletal pain and arthritis.
Industry: Utilized in the formulation of topical gels and creams for pain relief, leveraging the combined benefits of diclofenac and levomenthol.
Mecanismo De Acción
The mechanism of action of Diclofenac Levomenthol Ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. Diclofenac inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation. Levomenthol, on the other hand, activates cold-sensitive TRPM8 receptors in the skin, providing a cooling sensation and additional analgesic effects.
Comparación Con Compuestos Similares
Ibuprofen Levomenthol Ester: Combines ibuprofen with levomenthol for enhanced topical pain relief.
Ketoprofen Levomenthol Ester: Another esterified NSAID with similar applications in pain management.
Uniqueness: Diclofenac Levomenthol Ester stands out due to the potent anti-inflammatory properties of diclofenac, which are superior to those of ibuprofen and ketoprofen. Additionally, the esterification with levomenthol enhances its topical efficacy by providing a cooling sensation and improving skin penetration.
Propiedades
Fórmula molecular |
C24H29Cl2NO2 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C24H29Cl2NO2/c1-15(2)18-12-11-16(3)13-22(18)29-23(28)14-17-7-4-5-10-21(17)27-24-19(25)8-6-9-20(24)26/h4-10,15-16,18,22,27H,11-14H2,1-3H3/t16-,18-,22-/m1/s1 |
Clave InChI |
WKRTXTQJACFTOV-RADWXHQJSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


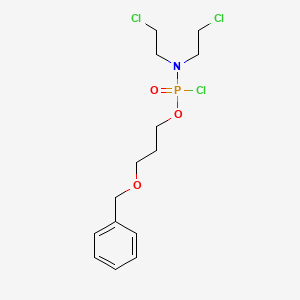
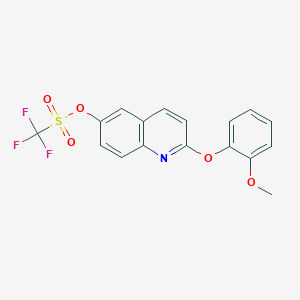
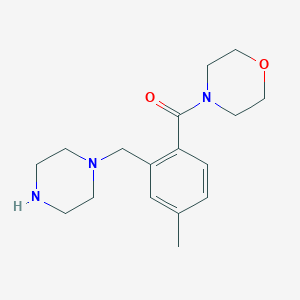
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
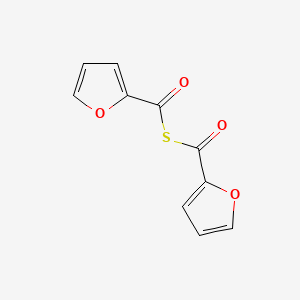
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
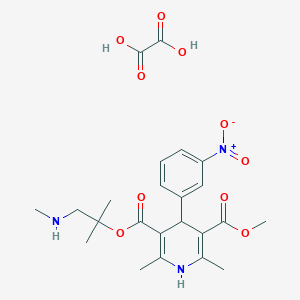
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
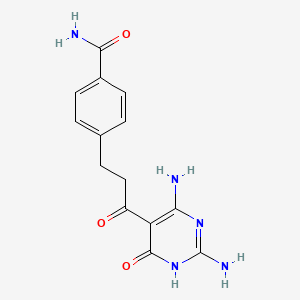
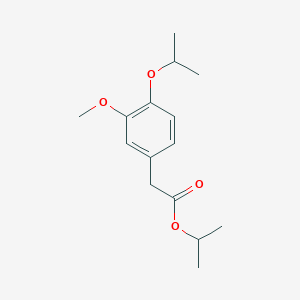
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
